N-Benzoyl-2'-deoxy-5'-O-[(1,1-dimethylethyl)diphenylsilyl]Cytidine
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Overview
Description
N-Benzoyl-2’-deoxy-5’-O-[(1,1-dimethylethyl)diphenylsilyl]Cytidine is a synthetic nucleoside analogue. It is structurally derived from cytidine, a nucleoside molecule that is a fundamental component of RNA. The compound is characterized by the presence of a benzoyl group at the N-position, a deoxy modification at the 2’ position, and a bulky tert-butyldiphenylsilyl group at the 5’-O position. These modifications enhance its stability and alter its biological activity, making it useful in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzoyl-2’-deoxy-5’-O-[(1,1-dimethylethyl)diphenylsilyl]Cytidine typically involves multiple steps:
Protection of the Hydroxyl Groups: The hydroxyl groups of cytidine are protected using tert-butyldiphenylsilyl chloride in the presence of a base such as imidazole.
Deoxygenation: The 2’-hydroxyl group is selectively deoxygenated using reagents like triethylsilane and trifluoroacetic acid.
Benzoylation: The N-position is benzoylated using benzoyl chloride in the presence of a base such as pyridine.
Deprotection: The final compound is obtained by deprotecting the silyl groups using a fluoride source like tetrabutylammonium fluoride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-Benzoyl-2’-deoxy-5’-O-[(1,1-dimethylethyl)diphenylsilyl]Cytidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl group or the silyl-protected hydroxyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Benzoyl chloride, tert-butyldiphenylsilyl chloride, imidazole, pyridine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-benzoyl-2’-deoxy-5’-O-[(1,1-dimethylethyl)diphenylsilyl]uridine, while reduction may yield the corresponding alcohol derivatives.
Scientific Research Applications
N-Benzoyl-2’-deoxy-5’-O-[(1,1-dimethylethyl)diphenylsilyl]Cytidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogues.
Biology: Employed in studies of nucleic acid interactions and enzyme mechanisms.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the production of nucleoside-based pharmaceuticals and diagnostic reagents.
Mechanism of Action
The mechanism of action of N-Benzoyl-2’-deoxy-5’-O-[(1,1-dimethylethyl)diphenylsilyl]Cytidine involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The benzoyl and silyl groups enhance its stability and cellular uptake, allowing it to effectively inhibit enzymes involved in DNA and RNA synthesis. This makes it a valuable tool in the study of nucleic acid metabolism and as a potential therapeutic agent.
Comparison with Similar Compounds
Similar Compounds
N-Benzoyl-2’-deoxycytidine: Lacks the silyl protection, making it less stable.
5’-O-[(1,1-dimethylethyl)diphenylsilyl]Cytidine: Lacks the benzoyl group, affecting its biological activity.
2’-Deoxy-5’-O-[(1,1-dimethylethyl)diphenylsilyl]Cytidine: Lacks the benzoyl group, affecting its stability and activity.
Uniqueness
N-Benzoyl-2’-deoxy-5’-O-[(1,1-dimethylethyl)diphenylsilyl]Cytidine is unique due to its combined modifications, which enhance its stability, cellular uptake, and biological activity. These properties make it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C32H35N3O5Si |
---|---|
Molecular Weight |
569.7 g/mol |
IUPAC Name |
N-[1-[(2R,4S,5R)-5-[[tert-butyl(diphenyl)silyl]oxymethyl]-4-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide |
InChI |
InChI=1S/C32H35N3O5Si/c1-32(2,3)41(24-15-9-5-10-16-24,25-17-11-6-12-18-25)39-22-27-26(36)21-29(40-27)35-20-19-28(34-31(35)38)33-30(37)23-13-7-4-8-14-23/h4-20,26-27,29,36H,21-22H2,1-3H3,(H,33,34,37,38)/t26-,27+,29+/m0/s1 |
InChI Key |
PCGCWUMQXDGYFX-YIKNKFAXSA-N |
Isomeric SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC[C@@H]3[C@H](C[C@@H](O3)N4C=CC(=NC4=O)NC(=O)C5=CC=CC=C5)O |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3C(CC(O3)N4C=CC(=NC4=O)NC(=O)C5=CC=CC=C5)O |
Origin of Product |
United States |
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